Methyl 2-(3,4,5-trimethoxyphenyl)acetate
Overview
Description
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is a chemical compound with the molecular formula C12H16O5 . It is related to a variety of biologically active molecules found in natural products or synthetic compounds .
Molecular Structure Analysis
The molecular structure of Methyl 2-(3,4,5-trimethoxyphenyl)acetate consists of a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 3 ethers (aromatic) .Scientific Research Applications
Structural Analysis and Synthesis
Methyl 2-(3,4,5-trimethoxyphenyl)acetate plays a significant role as an intermediate in the synthesis of naturally occurring biologically active isocoumarins and 3,4-dihydroisocoumarins. The compound, also known as methyl 2-formyl-3,4,5-trimethoxyphenyl-acetate, has been analyzed for its crystal structure, highlighting its importance in the synthesis of compounds like (+)-kigelin. The crystal structure study revealed the aromatic character of the phenyl ring and the impact of methoxy and formyl groups on the molecular structure, influencing both intra and intermolecular hydrogen bonding (Khan, Rama, Qadeer, Noor, & Kempe, 2006).
Antiproliferative Activities
In the field of medicinal chemistry, derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate have been synthesized and evaluated for their antiproliferative activities against cancer cells. For instance, some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives exhibited significant effectiveness against PC3 cancer cells, indicating the potential of these compounds in cancer therapy (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).
Synthesis Improvement
The synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a related compound, has been improved to enhance yield and practicality. This improvement is significant for scaling up the production of compoundsderived from Methyl 2-(3,4,5-trimethoxyphenyl)acetate, demonstrating its relevance in industrial and pharmaceutical applications (Yuejin, 2010).
Application in Organic Synthesis
Methyl 2-(3,4,5-trimethoxyphenyl)acetate and its derivatives play a crucial role in organic synthesis. They are used as starting materials or intermediates in the synthesis of various natural products and pharmaceuticals. For instance, the synthesis of 3,4,5-trimethoxyphenyllithium from 3,4,5-trimethoxyphenyl bromide or iodide and its subsequent addition to various electrophiles is an effective method for incorporating the 3,4,5-trimethoxyphenyl unit via carbon-carbon bond formation, which is a key step in synthesizing many complex organic molecules (Hoye & Kaese, 1982).
Antimicrobial and Antitumor Activities
New compounds synthesized from Methyl 2-(3,4,5-trimethoxyphenyl)acetate have been evaluated for their antimicrobial and antitumor activities. For instance, novel isochroman-triazoles and thiadiazole hybrids, derived from Methyl 2-(3,4,5-trimethoxyphenyl)acetate, exhibited moderate to good antibacterial activity against various bacterial strains, and some compounds demonstrated selective activities toward certain cancer cell lines (Saeed & Mumtaz, 2017). This illustrates the compound's potential in developing new therapeutic agents.
Cholinesterase Inhibitory Activity
The cholinesterase inhibitory activity of derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate has been explored, with some compounds showing promising results. For instance, a series of 3,4,5-trimethoxycinnamates were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kos, Strharsky, Štěpánková, Svrčková, Oravec, Hošek, Imramovský, & Jampílek, 2021).
Antidiabetic Applications
Research has also focused on the synthesis of antidiabetic compounds using derivatives of Methyl 2-(3,4,5-trimethoxyphenyl)acetate. For example, the synthesis of ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, an antidiabetic octaketide analogue, highlights the role of these compounds in developing new treatments for diabetes (Sun, Yuan, Lee, Jun, Shin, & Seo, 2017).
properties
IUPAC Name |
methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAJUPIDFDTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455483 | |
Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
CAS RN |
2989-06-2 | |
Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.